2,3,5-Trichloroisonicotinamide
Overview
Description
2,3,5-Trichloroisonicotinamide is a chemical compound with the CAS number 70593-53-2 .
Physical and Chemical Properties Analysis
This compound has a melting point of 174 - 175 degrees Celsius . Other physical and chemical properties such as its molecular weight, density, and boiling point are not explicitly mentioned in the search results .Scientific Research Applications
Environmental Applications
Research on related compounds, such as Triclosan, which shares a structural resemblance to chlorinated nicotinamides, provides insights into environmental applications. For example, a study by McAvoy et al. (2002) investigated the fate and removal of Triclosan and its chlorinated derivatives in wastewater treatment systems, highlighting the environmental persistence and biodegradation of these compounds [McAvoy et al., 2002].
Biochemical Applications
In biochemical research, the study of chlorinated nicotinamides, such as 2-Chloronicotinic acid, has focused on their role as key intermediates in pharmaceutical and agrochemical synthesis. Zheng et al. (2018) described the use of an amidase from Pantoea sp. for the biocatalytic hydrolysis of chlorinated nicotinamides, demonstrating the enzyme's potential for efficient 2-Chloronicotinic acid production [Zheng et al., 2018].
Material Science Applications
In the realm of material science, the adsorption and corrosion inhibition properties of triazole derivatives, which are structurally related to chlorinated nicotinamides, have been studied. Bentiss et al. (2007) investigated the use of 4H-1,2,4-triazole derivatives for corrosion protection of mild steel in acidic media, revealing insights into the mechanism and efficiency of these compounds as inhibitors [Bentiss et al., 2007].
Safety and Hazards
Properties
IUPAC Name |
2,3,5-trichloropyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3N2O/c7-2-1-11-5(9)4(8)3(2)6(10)12/h1H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMMUAJQJPKMRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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